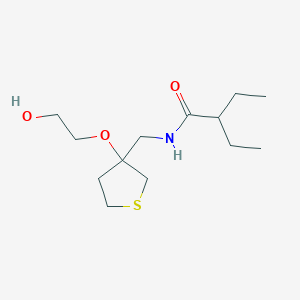

2-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3S/c1-3-11(4-2)12(16)14-9-13(17-7-6-15)5-8-18-10-13/h11,15H,3-10H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZCKEAOYJKIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1(CCSC1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and an appropriate leaving group.

Attachment of the Butanamide Moiety: The final step involves the amidation reaction between the tetrahydrothiophene derivative and 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)butanamide involves its interaction with specific molecular targets. The hydroxyethoxy group allows for hydrogen bonding with biological molecules, while the tetrahydrothiophene ring can engage in π-π interactions and sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s hydroxyethoxy group enhances water solubility compared to the lipophilic diphenylmethyl and thiourea groups in the compound from .

Physicochemical Properties

Analysis :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)butanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of complex amides like this compound typically involves multi-step procedures. Key steps include:

- Amide bond formation : Use coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield and reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or THF may stabilize reactive intermediates .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC is critical for isolating high-purity products .

- Experimental Design : Utilize fractional factorial design (FFD) to evaluate variables (temperature, solvent ratio, catalyst loading) and identify critical parameters via ANOVA .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the tetrahydrothiophene ring (δ 2.5–3.5 ppm for S-adjacent protons) and hydroxyethoxy group (δ 3.6–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion) and detects impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (PDA) monitors purity (>98%) and stability under varying pH/temperature .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for structurally similar thiophene-containing amides?

- Methodological Answer :

- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition, cytotoxicity) and adjust for variables like cell line heterogeneity or solvent effects .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the tetrahydrothiophene or butanamide moieties and evaluate bioactivity shifts .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., kinases, GPCRs) and explains discrepancies in experimental results .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS .

- Kinetic Studies : Use pseudo-first-order kinetics to calculate half-life (t1/2) and activation energy (Ea) for hydrolysis .

- Protective Strategies : Evaluate cyclodextrin encapsulation or PEGylation to enhance stability in aqueous media .

Q. What methodologies are recommended for investigating the compound’s potential as a prodrug or metabolic precursor?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I/II metabolites via LC-QTOF-MS .

- Prodrug Activation : Synthesize ester or carbamate derivatives and test enzymatic cleavage (e.g., esterase-mediated hydrolysis) .

- Pharmacokinetic Profiling : Conduct bioavailability studies (oral vs. intravenous administration) in rodent models to assess absorption and conversion rates .

Data Analysis and Validation

Q. How should researchers address conflicting solubility data for this compound in different solvent systems?

- Methodological Answer :

- Ternary Phase Diagrams : Map solubility in solvent blends (e.g., water/ethanol/PEG 400) to identify optimal co-solvents .

- Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) to predict miscibility with solvents like DMSO or propylene glycol .

- Validation : Cross-check results with nephelometry (turbidity measurements) to confirm saturation points .

Q. What statistical approaches are suitable for optimizing the compound’s synthesis yield while minimizing cost and waste?

- Methodological Answer :

- Response Surface Methodology (RSM) : Design Central Composite Design (CCD) experiments to model interactions between variables (e.g., temperature, catalyst concentration) .

- Cost-Benefit Analysis : Apply Monte Carlo simulations to balance yield improvements against reagent costs and environmental impact (E-factor) .

Emerging Research Directions

Q. How can computational chemistry tools predict the environmental fate of this compound?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite or TEST software to estimate biodegradability and toxicity to aquatic organisms .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or water matrices to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.